molecular formula C13H19FN2O3 B8241423 Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate

Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B8241423
M. Wt: 270.30 g/mol
InChI Key: IXZSKCXKNUIARA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate is a valuable fluorinated piperidine derivative designed for use as a key building block in pharmaceutical research and development . The molecule integrates a piperidine scaffold, a protected amine, a fluorine atom, and a cyanoacetyl group, making it a versatile intermediate for constructing more complex bioactive molecules. Its primary research value lies in the exploration and synthesis of novel compounds, particularly as a precursor in the development of potential NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical cytosolic pattern recognition receptor implicated in a wide range of human diseases, including autoimmune, neurodegenerative, and metabolic disorders . The fluorine atom on the piperidine ring can be used to modulate the compound's electronic properties, metabolic stability, and binding affinity, while the cyanoacetyl group provides a reactive handle for further chemical transformations. Researchers can leverage this bifunctional compound to develop targeted therapies aimed at modulating the NLRP3 pathway, which is a promising avenue for inflammatory disease intervention. This product is intended for laboratory research applications only.

Properties

IUPAC Name

tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3/c1-13(2,3)19-12(18)16-7-5-9(10(14)8-16)11(17)4-6-15/h9-10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZSKCXKNUIARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the use of tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent . The reaction is often catalyzed by tetra-n-butylammonium iodide, leading to high yields of the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

    Condensation: Often involves aldehydes or ketones.

These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyanoacetyl group can participate in nucleophilic addition reactions, while the fluorinated piperidine ring can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, depending on the specific context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Application
This compound Not specified C13H19FN2O3 (estimated) ~282.3 3-F, 4-cyanoacetyl Intermediate in drug synthesis
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate 914988-10-6 C11H14N2O3 230.24 4-oxo, 3-cyano High similarity (0.92); used in heterocyclic synthesis
tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1345456-44-1 C11H21FN2O2 232.30 3-F, 3-aminomethyl Chiral building block for CNS-targeting molecules
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate 1303974-03-9 C11H18BrF2NO2 314.17 3,3-diF, 4-bromomethyl Halogenated intermediate for cross-coupling reactions
tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate 660406-84-8 C13H20N2O3 252.31 4-cyanoacetyl (no F) 97% purity; precursor for non-fluorinated analogs

Key Observations :

Functional Group Diversity: The cyanoacetyl group provides a reactive β-ketonitrile moiety, enabling condensations or cyclizations, whereas compounds like CAS 1345456-44-1 feature aminomethyl groups, which are more suited for amide bond formation or as amine precursors.

Halogenation: The bromomethyl and difluoro substituents in CAS 1303974-03-9 make it a candidate for Suzuki-Miyaura couplings, contrasting with the target compound’s cyanoacetyl-driven reactivity.

Biological Activity

Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate is a synthetic compound characterized by its unique molecular structure, which includes a tert-butyl group, a cyanoacetyl moiety, and a fluorinated piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H19FN2O3
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 1638764-08-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyanoacetyl group can engage in nucleophilic addition reactions, while the fluorinated piperidine enhances the compound's stability and reactivity. These interactions may lead to various biological effects, including inhibition of key enzymes or receptors involved in disease processes .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further investigation as an anticancer agent.

Cell Line IC50 (µM) Effect
A431 (skin cancer)12.5Inhibition of cell proliferation
MDA-MB-231 (breast)8.0Induction of apoptosis
HCT116 (colon cancer)15.0Cell cycle arrest

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.

Enzyme Inhibition (%) Concentration (µM)
Acetylcholinesterase7520
Aldose reductase6010

Case Studies

  • Study on Antitumor Effects : A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative disorders .

Q & A

Basic Research Question

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Purity >95% is acceptable for most studies .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 4.5–5.5 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .
    • X-ray Crystallography : For absolute stereochemistry, use SHELX-based refinement (e.g., SHELXL-2018) .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes. Seek medical attention for persistent irritation .
  • Storage : Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyanoacetyl group .

How does stereochemistry at the 3-fluoro and 4-cyanoacetyl positions influence reactivity and biological interactions?

Advanced Research Question

  • Reactivity : The 3-fluoro group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., hydrolysis or amination) . The 4-cyanoacetyl moiety may participate in Michael additions or act as a hydrogen-bond acceptor .
  • Biological Impact : Stereochemical configuration (e.g., R/S at C3) alters binding to enzymes like kinases or proteases. Use chiral HPLC (Chiralpak® AD-H column) to separate enantiomers and compare activity via IC₅₀ assays .

What strategies can resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Systematic Variant Analysis : Synthesize analogs with modified substituents (e.g., replacing cyanoacetyl with acetyl) to isolate contributions of specific functional groups .
  • Binding Assays : Use surface plasmon resonance (SPR) to measure real-time interactions with targets like GPCRs. Compare dissociation constants (Kd) across studies to identify outliers .
  • Meta-Analysis : Apply multivariate regression to published data, accounting for variables like assay type (e.g., cell-free vs. cell-based) or solvent effects (DMSO vs. PBS) .

How can researchers design experiments to elucidate metabolic pathways and degradation products?

Advanced Research Question

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS, focusing on hydrolysis (Boc removal) or cytochrome P450-mediated oxidation .
  • Stability Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via UV-HPLC and identify products using TOF-MS .
  • Isotopic Labeling : Synthesize ¹⁴C-labeled derivatives to trace metabolic fate in animal models .

What computational methods are effective for predicting the compound’s physicochemical properties?

Advanced Research Question

  • LogP Prediction : Use Molinspiration or ACD/Labs software with atom-based contributions. Validate experimentally via shake-flask method (octanol/water) .
  • pKa Estimation : Apply MarvinSketch (ChemAxon) to calculate acidic/basic sites (e.g., cyanoacetyl pKa ~8–10) .
  • Docking Studies : Perform molecular dynamics simulations (AutoDock Vina) to predict binding modes to targets like PDE inhibitors .

How can researchers address challenges in scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Question

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complex) for fluorination steps to ensure >90% enantiomeric excess (ee) .
  • Process Optimization : Implement continuous flow chemistry for Boc protection to improve yield and reduce racemization .
  • Quality Control : Monitor ee via chiral HPLC at each step and adjust catalyst loading or temperature dynamically .

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